molecular formula C12H14F2N2O B6362284 1-(3,5-Difluorobenzoyl)-3-methylpiperazine CAS No. 1240573-42-5

1-(3,5-Difluorobenzoyl)-3-methylpiperazine

Cat. No.: B6362284
CAS No.: 1240573-42-5
M. Wt: 240.25 g/mol
InChI Key: KUZQWBHBISYFMG-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzoyl)-3-methylpiperazine is a chemical compound that features a piperazine ring substituted with a 3,5-difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine typically involves the reaction of 3,5-difluorobenzoyl chloride with 3-methylpiperazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Difluorobenzoyl)-3-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. The piperazine ring provides a scaffold that can interact with various biological pathways, influencing processes such as neurotransmission and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Difluorobenzoyl)-4-methylpiperazine
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,5-difluorobenzoyl)piperazine
  • 3,5-Difluorobenzoyl chloride

Uniqueness

1-(3,5-Difluorobenzoyl)-3-methylpiperazine is unique due to the presence of both the 3,5-difluorobenzoyl group and the methyl-substituted piperazine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

(3,5-difluorophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c1-8-7-16(3-2-15-8)12(17)9-4-10(13)6-11(14)5-9/h4-6,8,15H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZQWBHBISYFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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